2-(3-Methoxyphenyl)isonicotinic acid
Overview
Description
2-(3-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and an isonicotinic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that isonicotinic acid derivatives, such as isoniazid, have been extensively studied for their antimycobacterial activity . They primarily target the mycolic acid synthesis pathway in Mycobacterium tuberculosis .
Mode of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids . This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death .
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the mycolic acid synthesis pathway . Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis. Disruption of this pathway affects the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to undergo acetylation, a process that varies between individuals (slow and rapid acetylators) . This process impacts the drug’s bioavailability and efficacy .
Result of Action
The inhibition of mycolic acid synthesis by isonicotinic acid derivatives leads to disruption of the bacterial cell wall, resulting in cell death .
Action Environment
The stability of certain chemical linkages under various conditions (acidic, alkaline, aqueous) can impact the efficacy and stability of related compounds .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid derivatives have been evaluated for their diverse biological activities
Cellular Effects
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Molecular Mechanism
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Temporal Effects in Laboratory Settings
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Dosage Effects in Animal Models
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Metabolic Pathways
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Transport and Distribution
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Subcellular Localization
It is known that isonicotinic acid derivatives have been evaluated for their antimicrobial, antifungal, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid typically involves the condensation of 3-methoxybenzaldehyde with isonicotinic acid hydrazide. This reaction is carried out in the presence of a suitable solvent such as methanol or ethanol, and under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)isonicotinic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products Formed:
- Oxidation of the methoxy group results in 2-(3-Hydroxyphenyl)isonicotinic acid.
- Reduction of the carboxylic acid group yields 2-(3-Methoxyphenyl)isonicotinol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(3-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties and potential biological activities. This structural modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHWXPCBLBMQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540648 | |
Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-95-3 | |
Record name | 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100004-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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